molecular formula C6H10FN B13016514 6-Fluoro-3-azabicyclo[3.1.1]heptane

6-Fluoro-3-azabicyclo[3.1.1]heptane

Cat. No.: B13016514
M. Wt: 115.15 g/mol
InChI Key: WXALXGJQVRZPLK-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[3.1.1]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include LiAlH4 for reduction, CoCl2 for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of nitriles yields amines, while substitution reactions can introduce different functional groups at the fluorine position .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound can mimic the structure of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

6-fluoro-3-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-4-1-5(6)3-8-2-4/h4-6,8H,1-3H2

InChI Key

WXALXGJQVRZPLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2F

Origin of Product

United States

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